molecular formula C19H23N3O B5841866 N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea

N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea

Cat. No. B5841866
M. Wt: 309.4 g/mol
InChI Key: UWMIESXNBUNWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been implicated in the treatment of metabolic disorders such as type 2 diabetes and obesity. A-769662 has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.

Mechanism of Action

N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea activates AMPK by binding to the γ subunit of the enzyme, leading to allosteric activation. This results in increased phosphorylation of downstream targets involved in energy metabolism and cellular signaling pathways.
Biochemical and Physiological Effects:
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea has been shown to increase glucose uptake and oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and glucose homeostasis. It also increases fatty acid oxidation in the liver and decreases hepatic lipid accumulation, potentially reducing the risk of non-alcoholic fatty liver disease. N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in adipose tissue.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea as a research tool is its specificity for AMPK activation, allowing for the investigation of downstream effects of AMPK signaling in a controlled manner. However, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea has limited solubility in aqueous solutions, which can complicate experimental design and require the use of organic solvents. Additionally, the effects of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea may vary depending on the cell type or tissue being studied, and caution should be exercised when extrapolating results to other contexts.

Future Directions

Future research on N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea could include investigation of its potential as a therapeutic agent for metabolic disorders and cancer in clinical trials. Additionally, further studies could explore the mechanisms underlying its effects on glucose and lipid metabolism, as well as its potential interactions with other signaling pathways. The development of more potent and selective AMPK activators could also be pursued, potentially leading to improved therapeutic options for these conditions.

Synthesis Methods

The synthesis of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea involves several steps, starting with the reaction of 3-isopropenylphenylboronic acid with 1-bromo-2-methylpropane to form the corresponding alkylated boronic acid. This is followed by a Suzuki coupling reaction with 2-bromopyridine to yield the desired product, which is then converted to the urea derivative using an isocyanate reagent.

Scientific Research Applications

N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea has been extensively studied in preclinical models of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. In these studies, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea has been shown to improve glucose uptake and insulin sensitivity, increase fatty acid oxidation, and reduce hepatic lipid accumulation. N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea has also been investigated as a potential treatment for cancer, as AMPK activation has been shown to have anti-tumor effects in some contexts.

properties

IUPAC Name

1-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]-3-(pyridin-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-14(2)15-8-7-9-16(12-15)19(3,4)22-18(23)21-13-17-10-5-6-11-20-17/h5-12H,1,13H2,2-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMIESXNBUNWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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